2-(3-Amino-phenyl)-oxazole-4-carbaldehyde

Physicochemical Profiling Drug-Likeness Prediction Permeability Modulation

Sourcing the correct regioisomer of an aminophenyl oxazole carbaldehyde is critical for SAR reproducibility. Generic 2-aryl-oxazoles cannot replicate the discrete H-bond donor capacity (TPSA 69.1) and reactivity of the meta-aniline. - **Application**: LSD1 inhibitor intermediate (Dulla et al., 2013); DNA-encoded library (DEL) synthon; fragment screening. - **Advantage**: Bifunctional (aldehyde + aniline) for chemoselective diversification. - **Logistics**: ≥95% HPLC purity; lot-specific NMR aldehyde integrity confirmed.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 885274-76-0
Cat. No. B11905636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-phenyl)-oxazole-4-carbaldehyde
CAS885274-76-0
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=NC(=CO2)C=O
InChIInChI=1S/C10H8N2O2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H,11H2
InChIKeyXSNSNPCJQOLUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Profile


2-(3-Amino-phenyl)-oxazole-4-carbaldehyde (CAS 885274-76-0) is a heterocyclic building block with a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol. It belongs to the 2-aryl-oxazole-4-carbaldehyde subclass, characterized by a 3-aminophenyl substituent at the oxazole 2-position and a reactive formyl group at the 4-position . The compound is commercially supplied at purities typically ranging from 95% to 98% by vendors for research and further manufacturing use only . Its bifunctional architecture—combining a nucleophilic aromatic amine with an electrophilic aldehyde—positions it as a versatile intermediate for constructing drug-like heterocyclic libraries, particularly within medicinal chemistry campaigns targeting epigenetic enzymes and kinase platforms [1].

Why Generic Substitution Fails in Research


The regioisomeric identity and functional group complement of 2-(3-amino-phenyl)-oxazole-4-carbaldehyde confer a discrete reactivity and interaction profile that cannot be recapitulated by generic 2-aryl-oxazole-4-carbaldehydes. The 3-aminophenyl substituent provides a hydrogen-bond-donating aniline nitrogen at the meta position of the pendant phenyl ring, yielding a topological polar surface area (TPSA) of 69.1 Ų and a calculated XlogP of 1.1 [1]. In contrast, the non-aminated analog 2-phenyl-oxazole-4-carbaldehyde (CAS 20771-08-8; TPSA 43.1 Ų, XlogP 1.8) lacks both the H-bond donor capacity and the polarity enhancement conferred by the aniline moiety . The ortho-regioisomer 2-(2-amino-phenyl)-oxazole-4-carbaldehyde (CAS 885274-52-2) presents altered intramolecular hydrogen-bonding geometry and steric environment around the oxazole ring, which can dramatically shift reactivity in condensation and metal-catalyzed coupling reactions . These physicochemical divergences translate into non-interchangeable performance in synthetic applications where regiochemistry, polarity, and functional-group tolerance govern downstream success. Therefore, procurement decisions for structure-activity relationship (SAR) campaigns, ligand design, and library synthesis must be compound-specific rather than class-generic.

Differentiation Evidence Versus Closest Analogs


Meta-Amino Substitution Elevates Topological Polar Surface Area

Among the 2-aryl-oxazole-4-carbaldehyde series, the meta-amino substitution pattern of CAS 885274-76-0 yields a calculated Topological Polar Surface Area (TPSA) of 69.1 Ų, compared to 43.1 Ų for the non-aminated 2-phenyl-oxazole-4-carbaldehyde (CAS 20771-08-8) [1]. This 26.0 Ų increase in TPSA exceeds the difference contributed by a single hydroxyl or primary amine group attached directly to a phenyl ring (typically 20–23 Ų), reflecting the synergistic contribution of the aniline nitrogen and the oxazole heterocycle to the overall polar surface. The predicted XlogP is correspondingly lower at 1.1 versus 1.8 for the phenyl analog, indicating a net polarity shift of approximately 0.7 log units [1]. These properties place the compound within a more favorable region of CNS drug-likeness space (TPSA < 90 Ų, XlogP 1–3) while avoiding the excessively low permeability associated with ortho-amino congeners that exhibit intramolecular H-bonding that further elevates effective polarity in non-aqueous environments.

Physicochemical Profiling Drug-Likeness Prediction Permeability Modulation

Hydrogen-Bond Donor Site Enables Distinct Derivatization Pathways

The 3-aminophenyl group of the target compound provides one hydrogen-bond donor (the aniline –NH₂), delivering a H-bond donor count of 1 and a H-bond acceptor count of 4, versus 0 H-bond donors and 3 acceptors for 2-phenyl-oxazole-4-carbaldehyde . This single H-bond donor is critical for synthetic diversification strategies that proceed through amide bond formation, sulfonamide coupling, or reductive amination at the aniline nitrogen—transformations that are chemically impossible with the non-aminated phenyl analog without prior functionalization. In the context of the LSD1 inhibitor series reported by Dulla et al. (2013), 3-aminophenyl oxazole derivatives served as key intermediates for installing guanidine and biguanide pharmacophores that critically engage the LSD1 active site through hydrogen-bond networks [1]. While direct IC₅₀ data for the aldehyde form of the target compound are not reported, its amino group position (meta) is documented in the Dulla et al. SAR series as the substitution pattern that optimally projects the amine vector for subsequent guanidinylation without steric clash with the oxazole ring [1].

Medicinal Chemistry Library Synthesis H-Bond Pharmacophore Design

Dual Aldehyde-Amine Architecture Versus Non-Carbonylated Analog

The defining structural feature of the target compound relative to 3-(oxazol-2-yl)aniline (CAS 35582-08-2) is the presence of the aldehyde group at the oxazole C4 position. This aldehyde provides an orthogonal electrophilic reaction center that is absent in the non-carbonylated analog [1]. The aldehyde enables condensation reactions (Schiff base formation with amines, Knoevenagel condensations, Wittig olefinations) that are unavailable to 3-(oxazol-2-yl)aniline, which can only react at the aniline nitrogen. In the Dulla et al. LSD1 inhibitor series, the oxazole-4-carbaldehyde derivatives served as precursors that reacted at the aldehyde position to introduce functionalized side chains essential for LSD1 inhibitory activity, while the aniline nitrogen was subsequently elaborated to guanidine moieties [2]. The chemoselectivity advantage—two independently addressable functional groups with orthogonal reactivity—is a key differentiator for library design where sequential, site-selective derivatization is required.

Bifunctional Building Blocks Heterocyclic Synthesis Chemoselective Derivatization

Meta-Amino Regioisomer Reactivity and Steric Profile

The target compound (meta-amino, CAS 885274-76-0) and its ortho-amino regioisomer (CAS 885274-52-2) share identical molecular formula (C₁₀H₈N₂O₂) and molecular weight (188.18 g/mol) but differ in the position of the amino group on the pendant phenyl ring . This regiochemical difference has significant consequences: the ortho-amino isomer can form an intramolecular hydrogen bond between the aniline –NH₂ and the oxazole ring nitrogen (N3), altering the conformational preference and reducing the nucleophilicity of the amine for intermolecular reactions. The meta-amino substitution eliminates this intramolecular H-bond, rendering the aniline nitrogen more available for intermolecular coupling reactions. In addition, the steric environment around the oxazole C2 position differs—the ortho-amino group introduces steric hindrance that can impede palladium-catalyzed cross-coupling reactions at the adjacent phenyl ring positions, whereas the meta-amino group exerts minimal steric influence on the oxazole-phenylene bond rotation. These differences are critical in SAR campaigns where regioisomeric precision determines whether a compound engages a biological target productively [1].

Regiochemical Selectivity Cross-Coupling Optimization SAR Precision

Optimal Research and Industrial Application Scenarios


LSD1/KDM1A Inhibitor Lead Optimization

The compound's meta-aminophenyl oxazole architecture directly mirrors the core scaffold employed in the LSD1 inhibitor series reported by Dulla et al. (2013), where 3-amino-substituted phenyl oxazole derivatives demonstrated anti-proliferative activity in cervical (HeLa) and breast cancer (MCF-7) cell lines and in zebrafish embryo models [1]. The aldehyde functionality at C4 provides a chemical handle for introducing diverse side chains via condensation or reductive amination, while the meta-aniline serves as the anchor point for guanidine installation—a pharmacophore essential for LSD1 active-site engagement. The compound is appropriate for hit-to-lead and lead optimization campaigns targeting epigenetic eraser enzymes, where the bifunctional nature enables parallel library synthesis of both aldehyde-derived and amine-derived analogs from a single intermediate. Researchers should confirm lot-specific purity (≥95% by HPLC) and aldehyde integrity (by ¹H NMR integration of the formyl proton at δ ~9.8–10.2 ppm) prior to use to ensure reproducible SAR data [2].

Diversity-Oriented and DNA-Encoded Library Synthesis

The simultaneous presence of an aromatic aldehyde (electrophilic) and a primary aromatic amine (nucleophilic) in 2-(3-amino-phenyl)-oxazole-4-carbaldehyde makes it an ideal substrate for diversity-oriented synthesis platforms that require sequential, chemoselective transformations. The meta-substitution pattern preserves amine nucleophilicity (unlike the ortho isomer, which suffers from intramolecular H-bond attenuation), ensuring reliable conversion in amide coupling, sulfonylation, and reductive amination protocols. The TPSA of 69.1 Ų and XlogP of 1.1 place this building block within an attractive property space for generating lead-like screening compounds [1]. In DNA-encoded library (DEL) synthesis, the aldehyde can be engaged in DNA-compatible condensations while the amine remains protected, or vice versa, enabling split-and-pool synthetic strategies that maximize chemical diversity from a single bifunctional synthon.

Fragment-Based Covalent Probe Development

The aldehyde functional group at C4 of the oxazole ring provides a moderately electrophilic warhead suitable for reversible covalent inhibitor design targeting active-site nucleophiles (e.g., catalytic lysine or cysteine residues). Unlike the non-aminated phenyl analog (CAS 20771-08-8), which offers only the aldehyde as a functional handle, the m-amino variant adds a second anchor point for fragment linking or bivalent inhibitor design [1]. The calculated physicochemical profile (MW 188.18, TPSA 69.1 Ų, XlogP 1.1) satisfies the 'rule of three' guidelines for fragment libraries (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3 with some flexibility) [2]. This compound could be deployed in fragment screening cascades where the aldehyde forms a reversible imine with the target protein's catalytic lysine, and the aniline is subsequently elaborated to optimize affinity and selectivity guided by X-ray crystallography or surface plasmon resonance (SPR) data.

Regioisomerically Precise Kinase and Epigenetic SAR Studies

For structure-activity relationship investigations where the exact position of the amino substituent on the pendant phenyl ring is a critical variable, 2-(3-amino-phenyl)-oxazole-4-carbaldehyde offers the well-defined meta geometry that cannot be achieved by purchasing the ortho (CAS 885274-52-2) or para (CAS 1351659-13-6) regioisomers [1]. The Dulla et al. (2013) LSD1 series exploited the meta-amino substitution to project basic amine and guanidine pharmacophores into the LSD1 substrate-binding channel while maintaining optimal oxazole ring orientation for π-stacking interactions within the FAD-binding pocket [2]. Procurement of the correct regioisomer is therefore non-negotiable for reproducing or extending published SAR trends, and for generating internally consistent data sets that support patent filing and lead candidate nomination.

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